REACTION_SMILES
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[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[CH3:35][CH2:36][OH:37].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH:8]=[CH:9][c:10]2[c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]3[n:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[cH:24][cH:25]1.[Sn:26]([Cl:27])[Cl:28]>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([CH:8]=[CH:9][c:10]2[c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]3[n:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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O=[N+]([O-])c1ccc(C=Cc2c3ccccc3nc3ccccc23)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(C=Cc2c3ccccc3nc3ccccc23)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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Nc1ccc(C=Cc2c3ccccc3nc3ccccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |